Evonine
Overview
Description
Evonine is a chemical compound with the molecular formula C36H43NO17 . It is characterized by the presence of a macrocyclic evoninic acid diester substituted on a highly oxygenated sesquiterpene nucleus .
Synthesis Analysis
The synthesis of Evonine has been reported in the literature. The 14-membered bislactone ring was constructed starting from dimethyl evoninate and the evoninol derivative, leading to the synthesis of evonine .
Molecular Structure Analysis
Evonine has a complex molecular structure. It contains a total of 101 bonds, including 58 non-H bond(s), 14 multiple bond(s), 11 rotatable bond(s), 8 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 seven-membered ring(s), 1 ten-membered ring(s), and 1 eleven-membered ring(s) .
Physical And Chemical Properties Analysis
Evonine has a density of 1.4±0.1 g/cm³, a boiling point of 793.9±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It has 18 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds .
Scientific Research Applications
Chemical and Structural Analysis
Evonine, isolated from Euonymus Sieboldiana Blume, has been extensively studied for its chemical structure. It is identified as a highly oxygenated sesquiterpene of eudesman type, esterified with acetic acid and evoninic acid. The structural elucidation of evonine and its isomer, neoevonine, has been achieved through various chemical and spectroscopic methods, including X-ray analysis, shedding light on its complex macrocyclic structure (Shizuri et al., 1973); (Sasaki & Hirata, 1972).
Alkaloid Variants and Derivatives
Several variants and derivatives of evonine have been identified, such as evozine, evorine, and iso-evorine, from Evonymus europaea L. These are respectively tri-, tetra-, and penta-O-acetyl derivatives of deacetylevonine, providing a spectrum of chemical diversity within this class of compounds (Klásek et al., 1971).
Biological Activity and Potential Applications
The research on evonine has extended to its biological activity and potential applications. For example, sesquiterpene evoninate alkaloids isolated from Tripterygium hypoglaucum have shown properties that could be significant in pharmacology and therapeutics. The isolation and characterization of these compounds contribute to our understanding of their potential medicinal applications (Duan & Takaishi, 1999).
Microbial Transformation
The microbial transformation of evonine has been studied to understand its biochemical pathways. For instance, Arthrobacter citreus selectively cleaves acetyl groups in evonine, indicating the potential for microbial involvement in the modification and bioactivation of this compound (Proksa et al., 1989).
Structural Diversity and Crystallography
The structural diversity of evonine and its related compounds, such as alkaloids isolated from Euonymus alatus, has been elucidated using advanced spectroscopic methods and X-ray crystallography. This research provides insight into the molecular architecture of these compounds, which is crucial for understanding their biological activities and potential pharmaceutical applications (Yan et al., 2013).
Safety And Hazards
properties
IUPAC Name |
[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16-,17-,25+,27+,28-,29+,30-,31+,32-,35-,36?,37+,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFGAFDJVQAMRS-KCYQGYFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3(C2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019965 | |
Record name | Euonymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
805.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 477607 | |
CAS RN |
33458-82-1 | |
Record name | Euonymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Euonymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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